Compound Identification and Core Physicochemical Properties
Compound Identification and Core Physicochemical Properties
An In-depth Technical Guide to Boc-L-tryptophanol
Abstract: This technical guide provides a comprehensive overview of N-α-(tert-butoxycarbonyl)-L-tryptophanol, commonly known as Boc-L-tryptophanol. This chiral building block is a pivotal intermediate in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug discovery. This document elucidates its core physicochemical properties, provides a detailed synthesis workflow, explores its applications with mechanistic insights, and outlines essential safety and handling protocols. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical, field-proven insights to facilitate its effective use in the laboratory.
Boc-L-tryptophanol is a derivative of the amino acid L-tryptophan where the primary amine is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is reduced to a primary alcohol. This structure makes it a valuable precursor for synthesizing more complex molecules. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 82689-19-8 | [1][2][3] |
| Molecular Formula | C₁₆H₂₂N₂O₃ | [1][3] |
| Molecular Weight | 290.3 g/mol | [1][3] |
| Appearance | Off-white powder | [1] |
| Melting Point | 116-122 °C | [1][2] |
| Purity | ≥ 98% (by NMR) | [1] |
| Optical Rotation | [a]D26 = -15 ± 2º (c=1 in CHCl₃) | [1] |
| Storage Conditions | 0-8 °C | [1][2] |
Note on Nomenclature: It is critical to distinguish Boc-L-tryptophanol from its carboxylic acid precursor, Boc-L-tryptophan . The "-ol" suffix signifies the alcohol functional group. The latter is more commonly used in solid-phase peptide synthesis (SPPS), and the similar names can be a source of confusion.
| Feature | Boc-L-tryptophanol | Boc-L-tryptophan |
| Synonym | Boc-L-Trp-ol | Boc-L-Trp-OH |
| CAS Number | 82689-19-8 | 13139-14-5[4] |
| Molecular Formula | C₁₆H₂₂N₂O₃ | C₁₆H₂₀N₂O₄[4] |
| Molecular Weight | 290.3 g/mol | 304.34 g/mol [4] |
| Functional Group | Primary Alcohol (-CH₂OH) | Carboxylic Acid (-COOH) |
| Primary Application | Chiral building block for synthesis | Amino acid for peptide synthesis |
Synthesis and Purification Workflow
The preparation of Boc-L-tryptophanol is typically a two-step process starting from the parent amino acid, L-tryptophan.
Step 1: Boc Protection of L-tryptophan The first step involves the protection of the α-amino group of L-tryptophan. This is a standard procedure in peptide chemistry. The reaction is typically carried out by treating L-tryptophan with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[5] The base, often sodium hydroxide, deprotonates the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O. The reaction is usually performed in a mixed solvent system like water-dioxane to accommodate the solubility of both the amino acid and the anhydride.[5]
Step 2: Reduction of the Carboxylic Acid Once the amine is protected, the carboxylic acid of Boc-L-tryptophan is reduced to a primary alcohol. This transformation can be achieved using various reducing agents. A common and effective method involves the use of borane complexes, such as borane-tetrahydrofuran (BH₃·THF), or by converting the carboxylic acid to a mixed anhydride or an ester followed by reduction with a milder reducing agent like sodium borohydride (NaBH₄). The choice of reagent is critical to ensure that the Boc protecting group and the indole ring remain intact.
The following diagram illustrates this synthetic pathway.
Caption: General synthetic workflow for Boc-L-tryptophanol.
Purification is typically performed via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the product from starting materials and byproducts. The final product's identity and purity are confirmed using techniques like NMR spectroscopy and mass spectrometry.
Applications in Research and Drug Development
Boc-L-tryptophanol is a versatile building block whose utility stems from three key structural features: the chiral center, the Boc-protected amine, and the indole side chain.
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Chiral Precursor in Asymmetric Synthesis: The defined stereochemistry at the α-carbon makes Boc-L-tryptophanol an excellent starting material for the synthesis of enantiomerically pure pharmaceuticals. The alcohol moiety serves as a handle for further chemical modifications, such as oxidation to an aldehyde, esterification, or conversion to a leaving group for nucleophilic substitution.
-
Drug Development and Medicinal Chemistry: The tryptophan scaffold is a well-known pharmacophore present in many biologically active molecules. The indole ring can participate in π-stacking, hydrogen bonding, and hydrophobic interactions with biological targets like enzymes and receptors.[1] Consequently, Boc-L-tryptophanol is used in the synthesis of novel therapeutics, particularly those targeting neurological disorders by influencing serotonin pathways.[1] It has also been incorporated into dipeptides investigated for broad-spectrum antibacterial activity.[6]
-
Biochemical Research: Researchers utilize Boc-L-tryptophanol to create custom probes and ligands to study protein-protein interactions and enzyme activities.[1] By incorporating this moiety into larger molecules, scientists can investigate the role of tryptophan residues in metabolic processes, providing insights that can lead to new therapeutic targets.[1]
The diagram below illustrates the role of Boc-L-tryptophanol as a foundational piece in a synthetic scheme.
Caption: Role as a building block in a multi-step synthesis.
Experimental Protocol: Synthesis of a Tryptophanol-Derived Ether
This protocol describes a representative two-step synthesis using Boc-L-tryptophanol to form a new carbon-oxygen bond, a common transformation in drug development.
Objective: To synthesize (S)-tert-butyl (1-(benzyloxy)-3-(1H-indol-3-yl)propan-2-yl)carbamate.
Step 1: Deprotonation of the Alcohol
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Dissolve Boc-L-tryptophanol (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution. Causality: NaH is a strong, non-nucleophilic base that deprotonates the primary alcohol to form a sodium alkoxide. This significantly increases the nucleophilicity of the oxygen, preparing it for the subsequent substitution reaction.
-
Allow the reaction to stir at 0 °C for 30 minutes.
Step 2: Nucleophilic Substitution (Williamson Ether Synthesis)
-
To the same flask, add benzyl bromide (1.2 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Causality: The highly nucleophilic alkoxide attacks the electrophilic benzylic carbon of benzyl bromide in an Sₙ2 reaction, displacing the bromide and forming the desired ether linkage.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to established safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling Boc-L-tryptophanol and any associated reagents.[7]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[7] Avoid generating dust. In case of contact with skin or eyes, rinse immediately and thoroughly with water.[7]
-
Storage: Store Boc-L-tryptophanol in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 0-8 °C to ensure long-term stability.[1][2] Keep it away from strong oxidizing agents.[7]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[8]
While Boc-L-tryptophan is not classified as a hazardous substance according to Regulation (EC) No 1272/2008, standard good laboratory practices should always be observed.[8][9]
Conclusion
Boc-L-tryptophanol (CAS: 82689-19-8) is a high-value chiral building block essential for advanced organic synthesis. Its unique combination of a protected amine, a reactive primary alcohol, and a functional indole side chain provides chemists with a versatile tool for constructing complex, enantiomerically pure molecules. A clear understanding of its properties, synthetic routes, and safe handling procedures, as detailed in this guide, is crucial for leveraging its full potential in the discovery and development of novel therapeutics and biochemical probes.
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Safety Data Sheet: Boc-L-Tryptophan. Carl ROTH. [Link]
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